2,3-Diethyl-pyridinethiocarboxamide
Description
2,3-Diethyl-pyridinethiocarboxamide is a heterocyclic compound featuring a pyridine core substituted with ethyl groups at the 2- and 3-positions and a thiocarboxamide functional group. The ethyl substituents likely influence steric and electronic properties, affecting solubility, reactivity, and biological interactions .
Properties
Molecular Formula |
C₁₀H₁₄N₂S |
|---|---|
Molecular Weight |
194.3 |
Synonyms |
3-Ethyl Ethionamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,3-Diethyl-pyridinethiocarboxamide with structurally or functionally related compounds from the evidence:
Key Findings:
Core Structure Diversity: The pyridine core in this compound is simpler than fused-ring systems like thienopyridines (e.g., compounds 7b and 24) or dipyridopyrimidines (e.g., ). Fused rings enhance planarity and π-π stacking, which may improve binding to biological targets .
Thiocarboxamide (C=S) vs. carboxamide (C=O): The thiocarboxamide group may confer higher metabolic stability or altered hydrogen-bonding interactions .
Synthetic Accessibility: Ethyl-substituted analogs (e.g., ) may require milder conditions than phenyl/cyano-substituted thienopyridines, which involve multi-step reactions in DMF or CH₂Cl₂/EtOH .
By contrast, this compound’s simpler structure may target different pathways .
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